

Cross-Validation of ONO-7475 (Tamnorzatinib) Activity in Diverse Cancer Models

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Compound of Interest

Compound Name: ONO-RS-347

Cat. No.: B164810

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A Comparative Guide for Researchers

Initial searches for "**ONO-RS-347**" did not yield substantial data regarding its activity in cancer models. Available information primarily points to its role as a leukotriene C4 and D4 antagonist with potential applications in hypersensitivity diseases rather than oncology. However, a significant body of research exists for another ONO Pharmaceutical compound, ONO-7475 (Tamnorzatinib), a potent and selective AXL/Mer tyrosine kinase inhibitor. This guide will therefore focus on the cross-validation of ONO-7475's activity in various cancer models, providing a comparative analysis of its performance and the supporting experimental data.

ONO-7475 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in preclinical models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This guide will objectively present the available data to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Data Presentation

In Vitro Activity of ONO-7475

Target	Assay Type	IC50 (nM)	Reference
AXL	Cell-free	0.7	[1] [2]
Mer	Cell-free	1.0	[1] [2]
FLT3	Cell-free	147	[1]
Recombinant Human AXL	Off-chip MSA	0.414	[3]
Recombinant Human AXL	ACD cell-based	0.7	[3]

In Vivo Efficacy of ONO-7475 in Xenograft Models

Cancer Model	Xenograft Type	Treatment	Dosing	Key Findings	Reference
NSCLC	Cell Line-Derived (PC-9KGR)	ONO-7475 + Osimertinib	ONO-7475: 10 mg/kg (oral gavage, daily); Osimertinib: 5 mg/kg (oral gavage, daily)	Combination markedly regressed tumors and delayed regrowth compared to either agent alone.[4][5]	[4][5]
NSCLC	Cell Line-Derived (PC-9)	ONO-7475 + Osimertinib	ONO-7475: 10 mg/kg (oral gavage, daily); Osimertinib: 5 mg/kg (oral gavage, daily)	Combination therapy delayed tumor regrowth.[4]	[4]
AML	Cell Line-Derived (MOLM13)	ONO-7475	6 mg/kg, 20 mg/kg (oral gavage)	Prolonged mouse survival and suppressed AML cell infiltration in the liver.[1]	[1]
AML	Cell Line-Derived (MOLM13)	ONO-7475 + Venetoclax	ONO-7475: 10 mg/kg (oral gavage, 5 days/week); Venetoclax: 100 mg/kg (oral gavage, 5 days/week)	Combination significantly extended survival compared to monotherapy (Median survival: Combo >30	[6]

			days vs. ONO-7475 alone 23 days, Venetoclax alone 18 days, Vehicle 16 days).[6]
AML	Patient-Derived (PDX)	ONO-7475 + Venetoclax	ONO-7475: 10 mg/kg (oral gavage, 5 days/week); Venetoclax: 100 mg/kg (oral gavage, 5 days/week) Combination was more potent in reducing leukemic burden and prolonging survival than monotherapy. [6]

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

Cell Lines:

- NSCLC: PC-9, HCC4011 (high AXL expression), HCC827 (low AXL expression), PC-9KGR, H1975, HCC4006, H3255.[3]
- AML: MOLM13, MV4;11 (FLT3-ITD), OCI-AML3 (FLT3-WT).[1]

Methodology:

- Cells were incubated with varying concentrations of ONO-7475, either alone or in combination with other inhibitors (e.g., osimertinib, dacomitinib, venetoclax), for specified durations (e.g., 48 or 72 hours).[1][4]
- Cell viability was assessed using standard methods such as MTT assays.[4]

- Apoptosis was measured by flow cytometry to quantify the percentage of apoptotic cells.[1]
- For long-term studies, cells were treated continuously for up to 15 days, with the drug replenished every 72 hours, followed by crystal violet staining to assess cell viability.[7]

Western Blot Analysis

Objective: To determine the effect of ONO-7475 on key signaling proteins.

Methodology:

- NSCLC or AML cells were treated with ONO-7475, with or without a combination agent, for a specified time (e.g., 4 or 48 hours).[2]
- Cells were lysed, and protein extracts were subjected to SDS-PAGE.[4]
- Proteins were transferred to a membrane and probed with primary antibodies against phosphorylated and total AXL, AKT, p70S6K, and cleaved PARP.[2][3][4]
- Protein bands were visualized using appropriate secondary antibodies and a detection system.[4]

In Vivo Xenograft Studies

Animal Models:

- Immunocompromised mice (e.g., NSG mice) were used for tumor cell engraftment.[1][6]

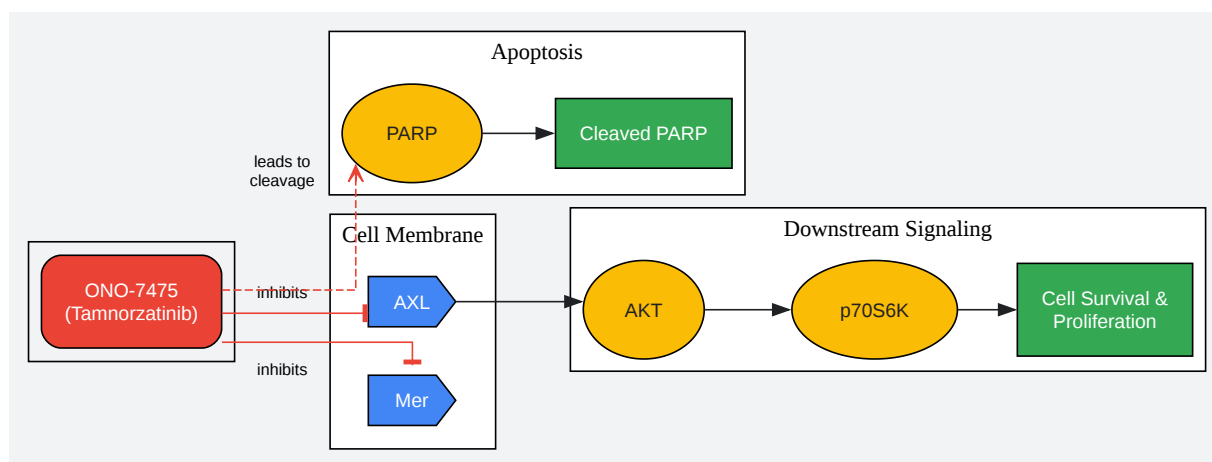
Methodology:

- Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., PC-9KGR for NSCLC, MOLM13 for AML) were subcutaneously or intravenously injected into mice.[4][6]
- Patient-Derived Xenografts (PDX): Primary tumor cells from AML patients were implanted into mice.[6]
- Once tumors were established, mice were randomized into treatment groups: vehicle control, ONO-7475 monotherapy, combination agent monotherapy, and ONO-7475 in combination

with another agent.[4][6]

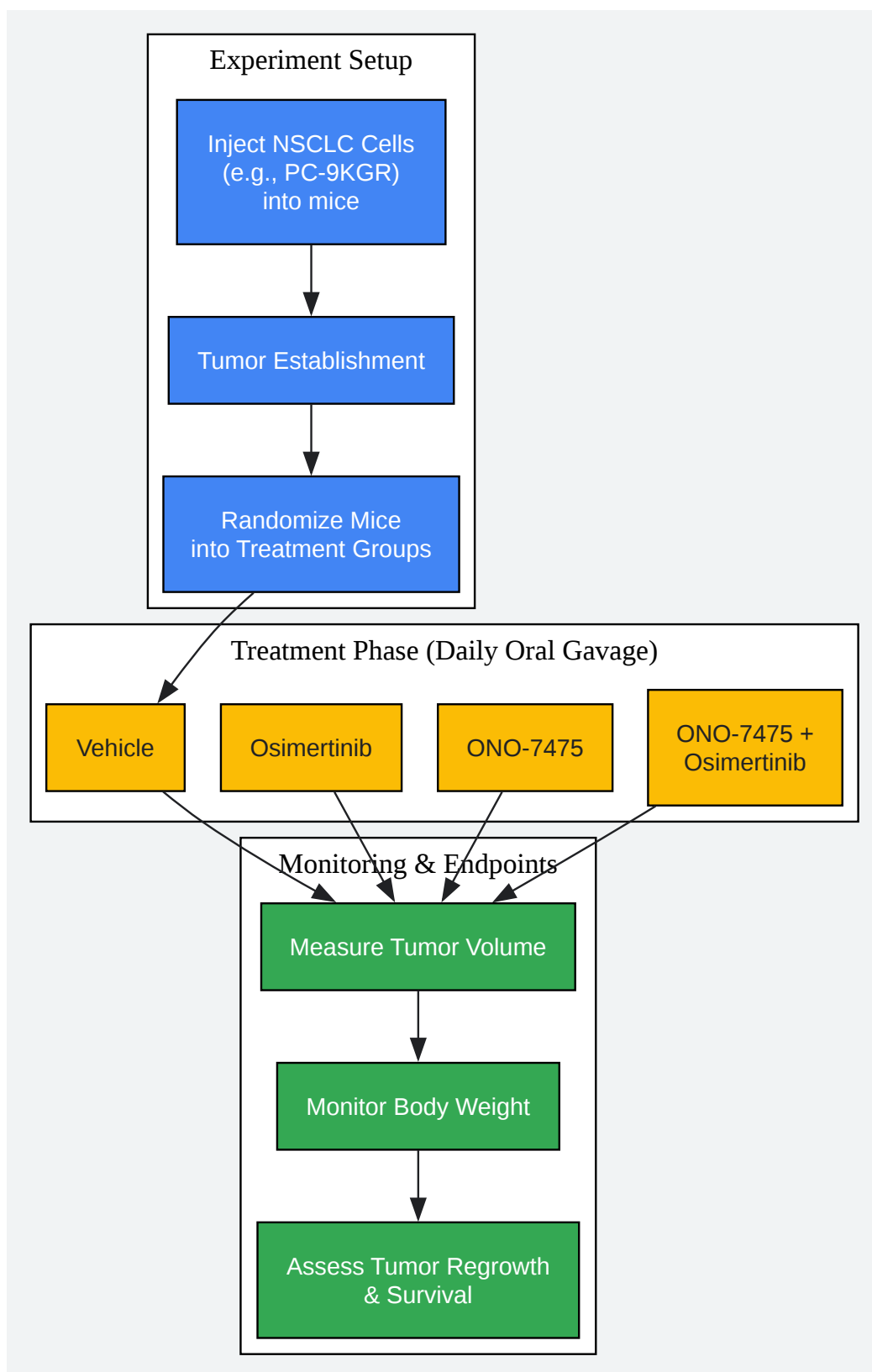
- Drugs were administered via oral gavage at specified doses and schedules.[4][6]
- Tumor volume was measured regularly, and animal survival was monitored.[4][6]
- For AML models, leukemia burden was also assessed by IVIS imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells.[6]

Mandatory Visualization



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Caption: ONO-7475 inhibits AXL/Mer signaling, leading to reduced cell survival and increased apoptosis.



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Caption: Workflow for assessing ONO-7475 efficacy in an NSCLC xenograft model.

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